5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene is a heterocyclic compound that combines the structural features of imidazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene typically involves the construction of the imidazole and thiophene rings followed by their coupling. One common method is the cyclization of amido-nitriles to form substituted imidazoles, which can then be coupled with thiophene derivatives . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings.
Scientific Research Applications
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity. The pathways involved often include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1H-imidazole and 2-ethyl-4-methylimidazole share structural similarities and exhibit similar chemical properties.
Thiophene Derivatives: Compounds such as 2-methylthiophene and 3-methylthiophene are structurally related and can undergo similar chemical reactions.
Uniqueness
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene is unique due to the combination of imidazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
189745-34-4 |
---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C10H12N2S/c1-7-3-4-13-10(7)8(2)9-5-11-6-12-9/h3-6,8H,1-2H3,(H,11,12) |
InChI Key |
AOISAOGWBMJBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.